M184V Resistance Emergence: Lamivudine vs. Emtricitabine in TDF Regimens
In a direct head-to-head comparison of HIV-1 B-subtype pol sequences from treatment-experienced patients, the M184V mutation was significantly less prevalent in emtricitabine (FTC) + tenofovir (TDF) regimens compared to lamivudine (3TC) + TDF regimens [1]. This demonstrates a quantifiable advantage for FTC-containing regimens in reducing the emergence of this key resistance mutation [1].
| Evidence Dimension | Prevalence of M184V resistance mutation at virologic failure |
|---|---|
| Target Compound Data | 40.0% (3TC + TDF) |
| Comparator Or Baseline | 14.3% (FTC + TDF) |
| Quantified Difference | 25.7% absolute reduction (P = 0.01) |
| Conditions | HIV-1 B-subtype patients failing TDF-containing regimens; genotypic resistance testing |
Why This Matters
A lower resistance barrier translates to a higher risk of virologic failure, directly impacting the selection of a durable first-line regimen.
- [1] Svicher V, Alteri C, Artese A, et al. Different evolution of genotypic resistance profiles to emtricitabine versus lamivudine in tenofovir-containing regimens. J Antimicrob Chemother. 2010 Nov;65(11):2418-26. doi: 10.1093/jac/dkq371. View Source
